molecular formula C21H36O2 B584850 KSE32NEC19 CAS No. 87304-65-2

KSE32NEC19

Cat. No.: B584850
CAS No.: 87304-65-2
M. Wt: 320.517
InChI Key: KQIPRUISTDIUTD-UJCQGIJZSA-N
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Preparation Methods

The preparation of 13.beta.,17.alpha.-diethyl-3.alpha.,17.beta.-dihydroxy-5.beta.-gonane involves several synthetic routes. One common method includes the use of specific reagents and catalysts to achieve the desired stereochemistry. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

13.beta.,17.alpha.-diethyl-3.alpha.,17.beta.-dihydroxy-5.beta.-gonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a reference compound for studying stereochemistry and reaction mechanisms In biology, it is utilized in the study of hormone analogs and their effects on cellular processesIndustrially, it is used in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of 13.beta.,17.alpha.-diethyl-3.alpha.,17.beta.-dihydroxy-5.beta.-gonane involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to hormone receptors and modulating their activity. This interaction leads to changes in gene expression and cellular function, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 13.beta.,17.alpha.-diethyl-3.alpha.,17.beta.-dihydroxy-5.beta.-gonane stands out due to its unique stereochemistry and specific biological activity. Similar compounds include other gonane derivatives with varying substituents and stereochemistry. These compounds share some common properties but differ in their specific interactions and effects .

Properties

IUPAC Name

(3R,5R,8R,9R,10S,13S,14S,17S)-13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h14-19,22-23H,3-13H2,1-2H3/t14-,15-,16+,17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIPRUISTDIUTD-UJCQGIJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(CC4CCC3C1CCC2(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87304-65-2
Record name 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5beta-gonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087304652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13.BETA.,17.ALPHA.-DIETHYL-3.ALPHA.,17.BETA.-DIHYDROXY-5.BETA.-GONANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSE32NEC19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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